![molecular formula C17H17FN4O B2933041 9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 459422-03-8](/img/structure/B2933041.png)
9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of the [1,2,4]triazolo[5,1-b]quinazoline class . It’s worth noting that similar compounds have been used as fluorescent probes for detecting Fe3+ ions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives was established using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been described in the literature. For example, Flubrotizolam, a thienotriazolodiazepine derivative, has a similar structure and has been sold as a designer drug .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .Applications De Recherche Scientifique
Sedative and Anxiolytic Effects
Compounds similar to the one have been studied for their sedative and anxiolytic effects. For example, Flubrotizolam, a thienotriazolodiazepine derivative, has shown potent sedative and anxiolytic effects . This suggests that our compound could potentially be explored for similar pharmacological properties in the development of new sedatives or anxiolytics.
Anticancer Activity
The structural similarity of triazoloquinazoline derivatives to other compounds with known anticancer activity suggests potential applications in cancer research. Some derivatives have demonstrated cytotoxic activity against human cancer cell lines, comparable to established anticancer drugs . This indicates that our compound could be a candidate for further investigation as a potential anticancer agent.
Antidiabetic Properties
Triazoloquinazoline derivatives have also been evaluated for their antidiabetic properties. Compounds with similar structures have shown significant α-glucosidase inhibition activity, which is a therapeutic target for the treatment of diabetes . This implies that the compound may hold promise as an antidiabetic agent.
Antibacterial Activity
Research on triazoloquinazoline derivatives has included the synthesis and evaluation of their antibacterial activity. Some novel derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains . This suggests that our compound could be explored for its potential use as an antibacterial agent.
Antimalarial Potential
The triazoloquinazoline scaffold has been incorporated into compounds that exhibit antimalarial activity. In vivo studies have shown good potential for certain derivatives to become novel inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the life cycle of the malaria parasite . This indicates that the compound could be investigated for its antimalarial potential.
Enzyme Inhibition
Various triazoloquinazoline derivatives have been studied for their ability to inhibit different enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . These enzymes are therapeutic targets for a range of conditions, suggesting that our compound could be valuable in the development of enzyme inhibitors for various diseases.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” are currently unknown. This compound belongs to a class of molecules known as triazoloquinazolines . These molecules have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . .
Mode of Action
It is known that triazoloquinazolines can interact with various biological targets due to their ability to form hydrogen bonds . This allows them to interact with different target receptors, potentially leading to a variety of biological effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds
Propriétés
IUPAC Name |
9-(4-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKXZPHLUVGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.